4,4,5,5-Tetramethyl-2-(4-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a nitrophenoxy group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-nitrophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic ester moiety makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate are commonly used bases in substitution reactions.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Reducing Agents: Hydrogen gas or sodium borohydride are typical reducing agents for the nitro group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Amino Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane in chemical reactions involves the activation of the boronic ester moiety, which facilitates the formation of carbon-carbon bonds in coupling reactions. The nitrophenoxy group can also participate in electron transfer processes, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar coupling reactions.
4-Nitrophenylboronic Acid: Shares the nitrophenyl group but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the nitrophenoxy group but contains the dioxaborolane ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane is unique due to the combination of the boronic ester and nitrophenoxy functionalities, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its analogs.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)13-5-9-15(10-6-13)23-16-11-7-14(8-12-16)20(21)22/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOKYZZSKVXDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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